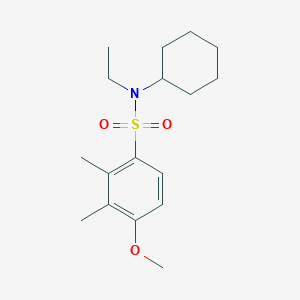
N-cyclopentyl-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(4-fluorophenyl)acrylamide, also known as CPFA, is a chemical compound that has been studied for its potential applications in scientific research. CPFA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and affect cellular processes. In
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of a type of ion channel called TRPV1, which is involved in pain perception. N-cyclopentyl-3-(4-fluorophenyl)acrylamide has also been shown to modulate the activity of glutamate receptors, which are important for learning and memory. In cancer biology, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)acrylamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in cells. N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to bind to the TRPV1 channel and inhibit its activity, which may contribute to its analgesic effects. N-cyclopentyl-3-(4-fluorophenyl)acrylamide has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on learning and memory. In cancer cells, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In neurons, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to reduce the activity of TRPV1 channels and modulate the activity of glutamate receptors, which may contribute to its analgesic and cognitive effects. In cancer cells, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to interact with a range of biological molecules. However, N-cyclopentyl-3-(4-fluorophenyl)acrylamide also has limitations, including its potential toxicity and the need for careful handling and disposal. In addition, N-cyclopentyl-3-(4-fluorophenyl)acrylamide may have off-target effects on other ion channels and receptors, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-3-(4-fluorophenyl)acrylamide, including the development of more selective and potent analogs, the exploration of its effects on other ion channels and receptors, and the investigation of its potential therapeutic applications in pain management and cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)acrylamide and its effects on different cell types and physiological systems.
Synthesemethoden
The synthesis of N-cyclopentyl-3-(4-fluorophenyl)acrylamide involves the reaction of cyclopentylamine with 4-fluorobenzaldehyde, followed by the addition of acryloyl chloride. This reaction results in the formation of N-cyclopentyl-3-(4-fluorophenyl)acrylamide as a white solid, which can be purified using column chromatography. The purity and yield of N-cyclopentyl-3-(4-fluorophenyl)acrylamide can be optimized by altering reaction conditions such as temperature, solvent, and catalyst.
Eigenschaften
IUPAC Name |
(E)-N-cyclopentyl-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-8-5-11(6-9-12)7-10-14(17)16-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUJJHXCXXVJAF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)




![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)